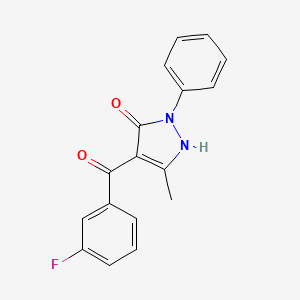

![molecular formula C17H19ClN4O2 B5567585 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)

4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone often involves the use of key synthons like 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine. This process can lead to a variety of derivatives, indicating a flexible synthetic pathway (Mekky et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest often reveals interesting features. For instance, certain derivatives demonstrate a chair conformation in their piperazine ring and form dihedral angles with attached pyrazole and benzene rings (Loh et al., 2010).

Chemical Reactions and Properties

Reactions involving similar compounds often lead to a range of derivatives, showcasing the compound's reactivity. For example, the reaction with hydrazine hydrate can yield specific derivatives, indicating a potential for diverse chemical transformations (Mekky et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing and hydrogen bonding, can be intricate. For example, in some derivatives, intermolecular hydrogen bonds link the molecules in specific arrangements, contributing to their stability and structure (Loh et al., 2010).

科学的研究の応用

Antibacterial and Biofilm Inhibition Applications

- A study highlighted the synthesis of bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, showing significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. The compound exhibited better biofilm inhibition activities than Ciprofloxacin, particularly against S. aureus, S. mutans, and E. coli strains, suggesting potential applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Enzyme Inhibition for Antibacterial Applications

- The same study found that certain derivatives, particularly those attached to p-NO2 or p-Cl groups, showed excellent inhibitory activities against the MurB enzyme, a target for antibacterial drug development. The compound with the best MurB inhibitory activity had an IC50 value of 3.1 μM, indicating its potential as a novel antibacterial agent targeting the MurB enzyme pathway (Mekky & Sanad, 2020).

Molecular Interaction Studies

- Another research focused on the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This study provides insights into the conformational preferences of the compound and its steric binding interactions, suggesting implications for receptor-specific drug design and development (Shim et al., 2002).

Antimicrobial Activities of Derivatives

- Research on 1,2,4-triazole derivatives, including synthesis from various ester ethoxycarbonylhydrazones, revealed good to moderate antimicrobial activities against test microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2010).

Structural and Biological Evaluations

- Studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties through synthesis, X-ray crystallography, Hirshfeld, and DFT calculations, followed by antimicrobial and antifungal activity tests, emphasize the role of molecular structure in biological activity and the potential for drug development (Shawish et al., 2021).

特性

IUPAC Name |

4-(4-chloro-2,5-dimethylpyrazole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-11-4-6-13(7-5-11)22-9-8-21(10-14(22)23)17(24)16-15(18)12(2)19-20(16)3/h4-7H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCBLMAJPDQLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C(=NN3C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)

![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)

![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)

![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)

![5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)